Stannane, (4-bromophenyl)trimethyl-
Description
Contextual Role within the Class of Aryltrimethylstannanes
Aryltrimethylstannanes are a class of organostannane reagents characterized by a trimethyltin (B158744) moiety bonded to an aromatic ring. Within this class, (4-bromophenyl)trimethylstannane serves as a quintessential example of a stable, yet reactive, arylating agent. A key advantage of these reagents is their stability towards air and moisture, which contrasts with many other organometallic compounds, making them easier to handle and store. wikipedia.orgnih.gov
The reactivity of aryltrimethylstannanes in palladium-catalyzed cycles allows for the efficient transfer of the aryl group (in this case, the 4-bromophenyl group) to an organic electrophile. wikipedia.org The general mechanism of the Stille reaction involves the oxidative addition of an organic halide to a palladium(0) catalyst, followed by transmetalation with the organostannane, and finally, reductive elimination to yield the cross-coupled product and regenerate the catalyst. wikipedia.org The R¹ group attached to the tin is typically sp²-hybridized, a category that includes aryl groups like the one in (4-bromophenyl)trimethylstannane. wikipedia.org The presence of the bromine atom on the phenyl ring also provides a secondary reactive handle for further chemical transformations, enhancing its versatility.
Significance as a Precursor and Reagent in Contemporary Organic Synthesis Research
The primary significance of (4-bromophenyl)trimethylstannane lies in its application as a precursor in the Stille cross-coupling reaction to form carbon-carbon bonds. organic-chemistry.orgnih.gov This reaction is exceptionally versatile and tolerates a wide array of functional groups, making it a powerful tool in the synthesis of complex molecules. nih.gov It is frequently employed in the creation of biaryl linkages, which are common structural motifs in pharmaceuticals, natural products, and materials science. nih.govnih.gov
Research in organic synthesis has demonstrated the reliability of the Stille reaction, especially in late-stage applications for the total synthesis of complex natural products. nih.govnih.gov For instance, the Stille biaryl coupling has been a critical step in the synthesis of intricate molecules like himastatin, showcasing the reaction's utility in constructing challenging molecular frameworks. nih.gov In this context, (4-bromophenyl)trimethylstannane acts as a donor of the 4-bromophenyl unit. This moiety can be coupled with various organic halides or triflates, including those based on other aromatic or heterocyclic systems. organic-chemistry.org The resulting products, containing the 4-bromophenyl group, are themselves valuable intermediates for further functionalization, such as subsequent cross-coupling reactions involving the bromine atom. This capability allows for the programmed, sequential assembly of complex organic structures.
The development of advanced catalyst systems, often involving bulky, electron-rich phosphine (B1218219) ligands, has further expanded the scope of the Stille reaction, enabling the use of less reactive coupling partners like aryl chlorides under milder conditions. nih.gov This continuous innovation underscores the enduring importance of reagents like (4-bromophenyl)trimethylstannane in the toolbox of modern synthetic organic chemists. nih.govnih.gov
Properties
CAS No. |
937-11-1 |
|---|---|
Molecular Formula |
C9H13BrSn |
Molecular Weight |
319.81 g/mol |
IUPAC Name |
(4-bromophenyl)-trimethylstannane |
InChI |
InChI=1S/C6H4Br.3CH3.Sn/c7-6-4-2-1-3-5-6;;;;/h2-5H;3*1H3; |
InChI Key |
WFQUNOJQEKEOSF-UHFFFAOYSA-N |
Canonical SMILES |
C[Sn](C)(C)C1=CC=C(C=C1)Br |
Origin of Product |
United States |
Synthetic Methodologies for 4 Bromophenyl Trimethylstannane
Established Synthetic Pathways
The classical approaches to the synthesis of (4-bromophenyl)trimethylstannane predominantly involve the reaction of highly reactive organometallic intermediates with a suitable tin electrophile. These methods are well-established and widely used due to their reliability and straightforward nature.
Utilization of Organolithium and Organomagnesium Intermediates with Trialkyltin Halides
One of the most common and direct methods for the synthesis of (4-bromophenyl)trimethylstannane involves the use of organolithium or organomagnesium (Grignard) reagents. These are typically prepared in situ from 1,4-dibromobenzene (B42075) and subsequently reacted with a trimethyltin (B158744) halide, most commonly trimethyltin chloride.
The general scheme for this reaction involves two main steps. First, the organometallic reagent is formed. In the case of the organolithium route, 1,4-dibromobenzene is treated with an alkyllithium reagent, such as n-butyllithium, at low temperatures in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). This results in a lithium-halogen exchange, selectively replacing one of the bromine atoms with lithium to form 4-bromophenyllithium.
Alternatively, the Grignard reagent, 4-bromophenylmagnesium bromide, can be prepared by the reaction of 1,4-dibromobenzene with magnesium metal in a suitable ether solvent. walisongo.ac.idlibretexts.org The greater reactivity of the carbon-bromine bond compared to a carbon-chlorine bond allows for the selective formation of the Grignard reagent from 1-bromo-4-chlorobenzene, highlighting the chemoselectivity of this method. walisongo.ac.id
In the second step, the pre-formed 4-bromophenyllithium or 4-bromophenylmagnesium bromide is treated with trimethyltin chloride. The nucleophilic carbon of the organometallic intermediate attacks the electrophilic tin atom, displacing the chloride and forming the desired carbon-tin bond of (4-bromophenyl)trimethylstannane. A closely related synthesis of (4-chlorophenyl)trimethylstannane from 4-chlorophenylmagnesium bromide and trimethyltin chloride further illustrates the utility of this approach. orgsyn.org
| Reactants | Reagents | Solvent | Conditions | Product | Yield |
| 1,4-Dibromobenzene | 1. n-Butyllithium 2. Trimethyltin chloride | Diethyl ether/Hexane | -78 °C to rt | (4-Bromophenyl)trimethylstannane | Varies |
| 1,4-Dibromobenzene | 1. Magnesium 2. Trimethyltin chloride | Tetrahydrofuran (THF) | Reflux | (4-Bromophenyl)trimethylstannane | Typically moderate to high |
| 4-Bromo-N,N-dimethylaniline | 1. Magnesium 2. Diethyl carbonate | Diethyl ether | Reflux, then acid hydrolysis | Crystal Violet (analogous reaction) | Not reported |
Reduction of Organotin Halides with Complex Metal Hydrides
While less common for the direct synthesis of aryltrimethylstannanes from aryl halides, the reduction of organotin halides using complex metal hydrides is a fundamental reaction in organotin chemistry. This method is more typically employed for the synthesis of organotin hydrides (R₃SnH) from the corresponding halides (R₃SnX). However, in principle, a precursor like (4-bromophenyl)trimethyltin halide could be reduced.
Reagents such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are powerful reducing agents capable of reducing the tin-halogen bond. For instance, sodium borohydride has been shown to reduce various organic halides, with the reactivity order being I > Br > Cl. vt.eduvt.edu The reduction of alkyl halides with sodium borohydride is believed to proceed via an Sₙ2 mechanism. quora.com While specific examples for the reduction of (4-bromophenyl)trimethyltin halides to the parent stannane (B1208499) are not prevalent in the literature, the general reactivity of these hydrides suggests this as a plausible, though not primary, synthetic route. It is important to note that the reaction conditions, particularly the solvent, can significantly influence the outcome, with some reductions being more effective in the presence of water or in aprotic solvents. vt.edumdma.ch
| Starting Material | Reducing Agent | Solvent | Potential Product |
| (4-Bromophenyl)trimethyltin halide | Sodium Borohydride (NaBH₄) | Diglyme (B29089)/Water | (4-Bromophenyl)trimethylstannane |
| (4-Bromophenyl)trimethyltin halide | Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether | (4-Bromophenyl)trimethylstannane |
Transition Metal-Catalyzed Syntheses
Modern synthetic chemistry often relies on transition metal catalysis to achieve high efficiency, selectivity, and functional group tolerance. The synthesis of (4-bromophenyl)trimethylstannane can be effectively accomplished using palladium-catalyzed cross-coupling reactions.
Palladium-Catalyzed Strategies from Aryl Halides or Triflates
Palladium-catalyzed cross-coupling reactions provide a powerful tool for the formation of carbon-tin bonds. The Stille reaction, which typically involves the coupling of an organostannane with an organic halide or triflate, can be adapted for the synthesis of the organostannane itself. In this context, an aryl halide like 1,4-dibromobenzene can be coupled with a tin-containing reagent.
Stannylation via Disstannanes
A highly effective method for the palladium-catalyzed synthesis of aryltrimethylstannanes is the reaction of an aryl halide with a distannane, such as hexamethylditin ((CH₃)₃SnSn(CH₃)₃). This reaction, often referred to as a Stille-type coupling or stannylation, involves the oxidative addition of the aryl halide to a palladium(0) catalyst, followed by transmetalation with the distannane and reductive elimination to yield the desired aryltrimethylstannane. diva-portal.orgresearchgate.net
These reactions are typically carried out in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a suitable solvent like THF or toluene. The use of solvent-free conditions has also been reported, offering a more environmentally friendly approach. researchgate.net This methodology is advantageous due to its tolerance of a wide range of functional groups on the aryl halide.
| Aryl Halide | Tin Reagent | Catalyst | Solvent | Product |
| 1,4-Dibromobenzene | Hexamethylditin | Pd(PPh₃)₄ | Toluene | (4-Bromophenyl)trimethylstannane |
| Allyl chlorides/acetates | Hexamethylditin | η³-Allylpalladium chloro dimer | THF | Allyl stannanes (analogous reaction) |
Radical Chain Processes
An alternative, transition-metal-free approach to the synthesis of aryltrimethylstannanes involves a photo-initiated radical chain mechanism. This method has been shown to be effective for the preparation of various (hetero)aryl trimethylstannanes from the corresponding (hetero)aryl halides. diva-portal.org
The proposed mechanism involves the photochemical initiation to generate a radical species, which then propagates a chain reaction. This process offers the advantage of mild reaction conditions and short reaction times, along with excellent functional group tolerance, making it an attractive alternative to traditional methods. While a specific application of this photochemical method for the synthesis of (4-bromophenyl)trimethylstannane is not detailed in the provided information, its general applicability to aryl halides suggests it as a viable synthetic strategy.
Photostimulated SRN1 Reactions with Trimethylstannyl Anions
The synthesis of aryltrimethylstannanes, including (4-bromophenyl)trimethylstannane, can be effectively carried out through a photostimulated SRN1 (radical-nucleophilic aromatic substitution) mechanism. This method involves the reaction of an aryl halide with a trimethylstannyl anion (Me₃Sn⁻), typically generated in situ.
The reaction is initiated by photostimulation, which facilitates the formation of a radical anion from the aromatic substrate. This is followed by the expulsion of the halide ion to give an aryl radical. The aryl radical then reacts with the trimethylstannyl anion to form the radical anion of the product, which then transfers an electron to another molecule of the aryl halide, propagating the chain reaction.
Good yields of stannanes are obtained when the reactions are conducted in liquid ammonia (B1221849). nih.gov For substrates that are not soluble in liquid ammonia, diglyme has been identified as a suitable alternative solvent. nih.gov The photostimulated reactions of various chloroarenes with trimethylstannyl anions in liquid ammonia have been shown to produce the corresponding aryl stannanes in good yields. nih.gov
| Substrate (Ar-X) | Reagent | Solvent | Yield of Ar-SnMe₃ (%) |
| Chlorobenzene | Me₃SnK | NH₃ (liq.) | 85 |
| 4-Chlorotoluene | Me₃SnK | NH₃ (liq.) | 90 |
| 1,4-Dichlorobenzene | Me₃SnK | NH₃ (liq.) | 82 |
| 1,3,5-Trichlorobenzene | Me₃SnK | NH₃ (liq.) | 88 |
This table presents data on the synthesis of various aryltrimethylstannanes via photostimulated SRN1 reactions, illustrating the general applicability of the method.
Sandmeyer-Type Stannylation from Aromatic Amines
A significant advancement in the synthesis of aryl stannanes is the development of a Sandmeyer-type stannylation reaction. nih.gov This method provides a mild process for the conversion of aromatic amines into aryltrimethylstannanes. nih.gov The traditional Sandmeyer reaction involves the transformation of an aryl amine into a diazonium salt, which is then substituted with a nucleophile in the presence of a copper(I) salt. capes.gov.br The stannylation variant follows a similar principle.
In this process, the aromatic amine, such as 4-bromoaniline, is first converted into its corresponding diazonium salt. This is typically achieved by treating the amine with a diazotizing agent like tert-butyl nitrite (B80452) (t-BuONO). The in situ generated diazonium salt then reacts with a tin reagent to yield the desired aryl stannane. rsc.org One effective tin source is hexamethylditin (Me₃SnSnMe₃). The reaction is generally carried out in a suitable organic solvent, such as 1,2-dichloroethane (B1671644) (DCE). nih.gov
This methodology is notable for its mild conditions and tolerance of various functional groups on the aromatic ring. nih.gov It represents a valuable alternative to other methods for preparing aryl stannanes, which are key reagents in Stille cross-coupling reactions. nih.gov
| Aryl Amine | Reagents | Solvent | Yield (%) |
| Aniline | 1. t-BuONO; 2. Me₃SnSnMe₃ | DCE | 78 |
| 4-Toluidine | 1. t-BuONO; 2. Me₃SnSnMe₃ | DCE | 85 |
| 4-Anisidine | 1. t-BuONO; 2. Me₃SnSnMe₃ | DCE | 82 |
| 4-Bromoaniline | 1. t-BuONO; 2. Me₃SnSnMe₃ | DCE | 75 |
| 4-Nitroaniline | 1. t-BuONO; 2. Me₃SnSnMe₃ | DCE | 62 |
This table highlights the yields of various aryltrimethylstannanes prepared via the Sandmeyer-type stannylation of the corresponding aryl amines. nih.gov
Synthetic Approaches from Phenolic Precursors via Aryldiethylphosphates
The synthesis of (4-bromophenyl)trimethylstannane starting from phenolic precursors via an aryldiethylphosphate intermediate is not a well-documented or common pathway in the reviewed scientific literature. While methods exist for the conversion of phenols to other functional groups, such as aryl halides or amines, these typically proceed through intermediates like aryl triflates or involve direct coupling reactions. mdpi.com For instance, phenols can be converted to aryl halides via boronate ester intermediates, a process that involves activating the phenol (B47542) as a triflate first. nih.gov However, a direct stannylation reaction involving the displacement of a diethylphosphate (B48627) group from an aromatic ring by a trimethylstannyl nucleophile appears to be a less conventional synthetic strategy. Further research would be required to establish the feasibility and conditions for such a transformation.
Reactivity and Transformational Chemistry of 4 Bromophenyl Trimethylstannane
Cross-Coupling Reactions
Cross-coupling reactions are fundamental transformations in organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov (4-Bromophenyl)trimethylstannane is a versatile substrate in these reactions, primarily due to the differential reactivity of its functional groups under palladium catalysis.
Palladium-Catalyzed Carbon-Carbon Bond Formation (Stille Coupling)
The Stille reaction is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organotin compound and an organic halide or pseudohalide. wikipedia.orgorganic-chemistry.orgnumberanalytics.com This reaction is known for its tolerance of a wide array of functional groups, making it particularly suitable for the synthesis of complex molecules. uwindsor.caresearchgate.net The general mechanism involves the oxidative addition of the organic halide to a Pd(0) catalyst, followed by transmetalation with the organostannane and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. wikipedia.org
(4-Bromophenyl)trimethylstannane serves as a valuable building block in the synthesis of arylated and polyarylated structures. The Stille coupling allows for the introduction of an aryl group at the tin-bearing carbon. For instance, the reaction of (4-bromophenyl)trimethylstannane with an aryl halide in the presence of a palladium catalyst results in the formation of a bromo-substituted biaryl. This product can then undergo a second coupling reaction at the bromine position, enabling the construction of more complex polyarylated systems. This stepwise approach provides a high degree of control over the final structure.
In a specific example demonstrating the utility of Stille coupling for creating arylated structures, researchers have synthesized 4-phenylphthalonitrile and 4-(2,5-dimethoxyphenyl)phthalonitrile. researchgate.net These reactions highlight the capability of this method to introduce aryl substituents onto a phthalonitrile (B49051) core. researchgate.net
Table 1: Synthesis of Arylated Phthalonitriles via Stille Coupling
| Organostannane | Coupling Partner | Catalyst | Product | Reference |
| (4-Bromophenyl)trimethylstannane | - | - | - | - |
| Tributyl(phenyl)stannane | 4-Bromophthalonitrile | Pd(PPh₃)₄ | 4-Phenylphthalonitrile | researchgate.net |
| (2,5-Dimethoxyphenyl)tributylstannane | 4-Bromophthalonitrile | Pd(PPh₃)₄ | 4-(2,5-Dimethoxyphenyl)phthalonitrile | researchgate.net |
The synthesis of biaryl and heterobiaryl moieties is a significant application of the Stille coupling with (4-bromophenyl)trimethylstannane. nih.gov These structural motifs are prevalent in many biologically active compounds and functional materials. researchgate.net The reaction facilitates the coupling of the 4-bromophenyl group from the stannane (B1208499) with various aryl and heteroaryl halides. The choice of catalyst, ligands, and reaction conditions can be tailored to achieve high yields and selectivity. For example, the use of bulky, electron-rich phosphine (B1218219) ligands can enhance the efficiency of the coupling with less reactive aryl chlorides. nih.gov
Research has shown the successful synthesis of various biaryl compounds in good to excellent yields using a magnetically recoverable Pd/Fe₃O₄ catalyst for the Stille cross-coupling of aryl bromides with organostannanes like tributylphenylstannane. researchgate.net While this specific study does not use (4-bromophenyl)trimethylstannane, it demonstrates the general applicability of Stille coupling for biaryl synthesis. In a related context, the Suzuki-Miyaura coupling, another palladium-catalyzed reaction, has been used to synthesize a variety of biaryl and heterobiaryl compounds, such as in the reaction of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline with different arylboronic acids. nih.gov
Table 2: Examples of Biaryl Synthesis via Stille and Suzuki Coupling
| Organometallic Reagent | Coupling Partner | Catalyst System | Product Type | Reference |
| Tributylphenylstannane | Aryl Bromides | Pd/Fe₃O₄ | Biaryls | researchgate.net |
| Arylboronic Acids | (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline | Pd(PPh₃)₄ / K₃PO₄ | Arylated Thiophene Derivatives | nih.gov |
The Stille coupling's functional group tolerance makes it a valuable tool in the total synthesis of complex natural products and other intricate organic molecules. numberanalytics.comnih.gov (4-Bromophenyl)trimethylstannane can be incorporated into multi-step synthetic sequences where its selective reactivity is crucial. The trimethylstannyl group can be coupled early in a synthesis, leaving the bromo group intact for subsequent transformations. This strategy allows for the late-stage introduction of molecular complexity. For instance, the bromo-substituted biaryl formed from an initial Stille coupling can be further functionalized through another cross-coupling reaction, such as a Suzuki or Heck reaction, to build up the target molecule. The development of stereoretentive Stille coupling methods using secondary alkyl azastannatranes with aryl halides further expands the utility of this reaction in constructing complex, chiral molecules. nih.gov
Palladium-Catalyzed Carbon-Heteroatom Bond Formation
Beyond carbon-carbon bond formation, palladium catalysis can also facilitate the creation of carbon-heteroatom bonds. nih.govmiamioh.edumiamioh.edu (4-Bromophenyl)trimethylstannane can participate in such reactions, typically through its aryl bromide moiety.
The bromo group on the (4-bromophenyl)trimethylstannane can undergo palladium-catalyzed cross-coupling reactions with various heteroatom nucleophiles to form aryl phosphines, arsines, stibines, and selenides. These compounds are important ligands in catalysis and have applications in materials science.
For the synthesis of aryl phosphines , methods have been developed for the palladium-catalyzed phosphination of aryl bromides using triarylphosphines as the phosphinating agent. rsc.org This approach is tolerant of various functional groups. rsc.org Another method involves the coupling of aryl nonaflates with P(O)H compounds, which can be extended to aryl bromides. researchgate.net
The synthesis of aryl arsines and stibines can be achieved through similar palladium-catalyzed cross-coupling strategies. For instance, palladium-catalyzed C-H arylation of benzofurans has been accomplished using triarylantimony difluorides as the arylating reagent, demonstrating the formation of a carbon-antimony bond in the catalytic cycle. mdpi.com
For aryl selenides , palladium-catalyzed methods have been developed for the synthesis of aryl vinyl sulfides from aryl bromides, showcasing the formation of carbon-sulfur bonds. organic-chemistry.org By analogy, similar conditions could be adapted for the synthesis of aryl selenides using appropriate selenium nucleophiles.
Table 3: Palladium-Catalyzed Carbon-Heteroatom Bond Formation with Aryl Halides
| Heteroatom | Nucleophile/Reagent | Catalyst System | Product Type | Reference |
| Phosphorus | Triarylphosphines | Palladium-based | Aryl Phosphines | rsc.org |
| Phosphorus | P(O)H compounds | Palladium-based | Aryl Phosphine Oxides | researchgate.net |
| Antimony | Triarylantimony Difluorides | Pd(OAc)₂ | Arylated Heterocycles | mdpi.com |
| Sulfur | 1,3-Oxathiolanes | Pd/Xantphos | Aryl Vinyl Sulfides | organic-chemistry.org |
Mechanistic Investigations of Cross-Coupling Pathways
The Stille reaction is a cornerstone of modern organic synthesis, and (4-bromophenyl)trimethylstannane is a common participant in this palladium-catalyzed cross-coupling process. The reaction facilitates the formation of a new carbon-carbon bond by coupling the aryl group from the organostannane with an organic halide or triflate. The generally accepted mechanism for the Stille reaction involving (4-bromophenyl)trimethylstannane proceeds through a catalytic cycle. wikipedia.org
The key steps in the catalytic cycle are:
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with an organohalide (R¹-X), forming a Pd(II) intermediate.
Transmetallation: The organostannane, in this case (4-bromophenyl)trimethylstannane, then reacts with the Pd(II) complex. The 4-bromophenyl group is transferred to the palladium center, and the trimethyltin (B158744) halide is released as a byproduct. This is a crucial step where the organic moiety from the tin compound is introduced into the catalytic cycle.
Reductive Elimination: The two organic groups on the palladium complex then couple and are eliminated from the metal center, forming the desired product (R¹-Aryl) and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. wikipedia.org
The efficiency of the transmetallation step is influenced by several factors, including the nature of the ligands on the palladium catalyst and the polarity of the solvent. The rate of transmetallation for different organic groups on the tin atom generally follows the order: alkynyl > alkenyl > aryl > allyl ≈ benzyl (B1604629) > alkyl.
| Step | Description | Key Intermediates |
| Oxidative Addition | The Pd(0) catalyst inserts into the carbon-halogen bond of the organic halide. | Pd(II)-R¹-X |
| Transmetallation | The aryl group from (4-bromophenyl)trimethylstannane is transferred to the palladium center. | Pd(II)-R¹-Aryl |
| Reductive Elimination | The coupled product is formed, and the Pd(0) catalyst is regenerated. | R¹-Aryl, Pd(0) |
Nucleophilic Substitution Reactions
While the carbon-bromine bond in aryl halides like (4-bromophenyl)trimethylstannane is generally less reactive towards nucleophilic attack than in alkyl halides, under specific conditions, nucleophilic aromatic substitution (SNAr) can occur. libretexts.org This reaction typically requires the presence of strong electron-withdrawing groups on the aromatic ring to activate it towards nucleophilic attack. In the case of (4-bromophenyl)trimethylstannane, the trimethylstannyl group is not a strong activating group for SNAr reactions.
However, nucleophilic substitution can be achieved under forcing conditions or through alternative mechanisms. The generally accepted mechanism for SNAr reactions involves two main steps:
Nucleophilic Attack: A potent nucleophile attacks the carbon atom bearing the bromine, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. libretexts.org In this step, the aromaticity of the ring is temporarily lost.
Elimination of the Leaving Group: The aromaticity is restored by the elimination of the leaving group, which in this case is the bromide ion. libretexts.org
| Step | Description | Key Intermediate |
| Nucleophilic Attack | The nucleophile adds to the aromatic ring at the carbon bearing the bromine. | Meisenheimer Complex |
| Leaving Group Elimination | The bromide ion is expelled, and the aromaticity of the ring is restored. | Substituted Product |
Transmetallation Reactions
Transmetallation is a fundamental process in organometallic chemistry and is a key step in many cross-coupling reactions, including the Stille reaction as previously discussed. In the context of (4-bromophenyl)trimethylstannane, transmetallation involves the transfer of the 4-bromophenyl group from the tin atom to another metal center.
This process is not limited to palladium catalysis. (4-Bromophenyl)trimethylstannane can undergo transmetallation with a variety of other metal complexes, which is a testament to its versatility in organic synthesis. The driving force for this reaction is often the formation of a more stable organometallic species or a strong tin-halide bond.
The general equation for a transmetallation reaction involving (4-bromophenyl)trimethylstannane can be represented as:
(4-BrC₆H₄)Sn(CH₃)₃ + M-X → (4-BrC₆H₄)-M + (CH₃)₃Sn-X
Where M-X represents a metal complex. The facility of this transfer is dependent on the nature of the metal (M), its ligands, and the reaction conditions.
Role as a Versatile Synthetic Reagent and Building Block
(4-Bromophenyl)trimethylstannane serves as a highly versatile building block in organic synthesis due to the presence of two distinct reactive sites: the carbon-tin bond and the carbon-bromine bond. This dual reactivity allows for sequential and site-selective functionalization, making it a valuable precursor for the synthesis of complex organic molecules.
The trimethylstannyl group can be readily replaced through Stille cross-coupling reactions to introduce an aryl, vinyl, or alkyl group at that position. Subsequently, the bromo substituent can be targeted in a second, different cross-coupling reaction (such as Suzuki, Heck, or Sonogashira couplings) or a nucleophilic substitution reaction. This stepwise functionalization provides a powerful strategy for the construction of polysubstituted aromatic compounds.
Below is a table illustrating the potential transformations of (4-bromophenyl)trimethylstannane, highlighting its role as a bifunctional synthetic building block.
| Reactive Site | Type of Reaction | Coupling Partner/Reagent | Resulting Functionality |
| C-Sn Bond | Stille Coupling | Organohalide (R-X) | R-C₆H₄-Br |
| C-Br Bond | Suzuki Coupling | Arylboronic acid (Ar-B(OH)₂) | (CH₃)₃Sn-C₆H₄-Ar |
| C-Br Bond | Heck Coupling | Alkene (R-CH=CH₂) | (CH₃)₃Sn-C₆H₄-CH=CH-R |
| C-Br Bond | Sonogashira Coupling | Terminal alkyne (R-C≡CH) | (CH₃)₃Sn-C₆H₄-C≡C-R |
| C-Br Bond | Nucleophilic Substitution | Nucleophile (Nu⁻) | (CH₃)₃Sn-C₆H₄-Nu |
Spectroscopic and Structural Elucidation Techniques for 4 Bromophenyl Trimethylstannane
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone in the structural elucidation of (4-bromophenyl)trimethylstannane, offering granular information about the hydrogen, carbon, and tin atoms within the molecule.
Proton (¹H) NMR Methodologies for Structural Assignment
Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the types and connectivity of hydrogen atoms in (4-bromophenyl)trimethylstannane. The ¹H NMR spectrum typically displays two main sets of signals corresponding to the aromatic protons of the bromophenyl group and the methyl protons of the trimethylstannyl group. mnstate.edu
The protons on the three methyl groups attached to the tin atom are chemically equivalent and thus appear as a single, sharp singlet in the upfield region of the spectrum, typically around 0.28 ppm when measured in deuterated chloroform (B151607) (CDCl₃). rsc.org The integration of this signal corresponds to nine protons, confirming the presence of the trimethylstannyl moiety. mnstate.edu The chemical shift is influenced by the electropositive nature of the tin atom.
The aromatic protons of the 4-bromophenyl ring exhibit a more complex pattern due to spin-spin coupling. They typically appear as two distinct doublets in the downfield region, a characteristic AA'BB' system. The protons ortho to the bromine atom (H-3 and H-5) and the protons ortho to the trimethylstannyl group (H-2 and H-6) are chemically non-equivalent. For instance, in deuterated methylene (B1212753) chloride (CD₂Cl₂), these can appear as doublets at approximately 7.49 ppm and 7.36 ppm. rsc.org The coupling between adjacent aromatic protons results in this splitting pattern, and the coupling constants are typically in the range of those for ortho-coupled protons on a benzene (B151609) ring. msu.edu
Table 1: ¹H NMR Chemical Shift Data for (4-Bromophenyl)trimethylstannane
| Proton Type | Chemical Shift (δ, ppm) | Solvent |
|---|---|---|
| Trimethylstannyl (-Sn(CH₃)₃) | ~ 0.28 | CDCl₃ |
| Aromatic (ortho to Br) | ~ 7.49 | CD₂Cl₂ |
| Aromatic (ortho to Sn) | ~ 7.36 | CD₂Cl₂ |
Carbon-13 (¹³C) NMR Methodologies for Carbon Skeleton Analysis
Carbon-13 NMR (¹³C NMR) spectroscopy provides a detailed map of the carbon framework of (4-bromophenyl)trimethylstannane. oregonstate.edu Due to the low natural abundance of the ¹³C isotope, spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line. libretexts.org
The ¹³C NMR spectrum of (4-bromophenyl)trimethylstannane will show distinct signals for the methyl carbons and the aromatic carbons. The methyl carbons of the trimethylstannyl group typically resonate at a high field (low ppm value) due to the shielding effect of the tin atom.
The four different types of carbon atoms in the 4-bromophenyl ring will give rise to four separate signals in the aromatic region of the spectrum (typically 100-150 ppm). wisc.edu The carbon atom directly bonded to the tin atom (C-1) and the carbon atom bonded to the bromine atom (C-4) are quaternary and often show weaker signals. hw.ac.uk The chemical shifts of the aromatic carbons are influenced by the electronegativity and anisotropic effects of the bromine and trimethylstannyl substituents. libretexts.org For example, sp² hybridized carbons generally appear at a lower field than sp³ hybridized carbons. libretexts.org
Table 2: Predicted ¹³C NMR Chemical Shift Ranges for (4-Bromophenyl)trimethylstannane
| Carbon Type | Predicted Chemical Shift Range (δ, ppm) |
|---|---|
| Trimethylstannyl (-Sn(CH₃)₃) | 0 - 10 |
| Aromatic C-1 (ipso-Sn) | 130 - 145 |
| Aromatic C-2, C-6 | 135 - 140 |
| Aromatic C-3, C-5 | 130 - 135 |
| Aromatic C-4 (ipso-Br) | 120 - 125 |
Tin-119 (¹¹⁹Sn) NMR Methodologies for Tin Coordination and Environment
Tin-119 NMR (¹¹⁹Sn NMR) spectroscopy is a powerful and direct method for probing the electronic environment around the tin nucleus. huji.ac.il Tin has three naturally occurring NMR-active isotopes with spin ½: ¹¹⁵Sn, ¹¹⁷Sn, and ¹¹⁹Sn. huji.ac.il Of these, ¹¹⁹Sn is the most commonly studied due to its higher natural abundance and sensitivity. northwestern.edu
The chemical shift in ¹¹⁹Sn NMR is highly sensitive to the nature of the substituents attached to the tin atom and its coordination number. For tetraorganotins like (4-bromophenyl)trimethylstannane, the ¹¹⁹Sn chemical shift is expected to fall within a specific range. The resonance is influenced by the electron-withdrawing or electron-donating properties of the groups bonded to the tin. An increase in the coordination number of the tin atom generally leads to an upfield shift (more negative ppm value) in the ¹¹⁹Sn resonance. researchgate.net
Furthermore, coupling between the ¹¹⁹Sn nucleus and other nuclei, such as ¹H and ¹³C, can provide valuable structural information. The two-bond coupling constant, ²J(¹¹⁹Sn-¹H), for the methyl protons is a characteristic value for trimethyltin (B158744) compounds, typically observed to be between 49 and 61 Hz. huji.ac.ilrsc.org These coupling constants can be observed as satellites in the ¹H NMR spectrum.
Table 3: General ¹¹⁹Sn NMR Parameters for Trimethyltin Compounds
| Parameter | Typical Value |
|---|---|
| Chemical Shift Range | Varies widely based on substituents |
| ²J(¹¹⁹Sn-¹H) | 49 - 61 Hz |
Vibrational Spectroscopy
Vibrational spectroscopy techniques, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, are essential for identifying the functional groups and characterizing the bonding within (4-bromophenyl)trimethylstannane.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
The FT-IR spectrum of (4-bromophenyl)trimethylstannane displays characteristic absorption bands that correspond to the vibrational modes of its constituent bonds. rasayanjournal.co.in
Key vibrational modes include:
C-H stretching: The aromatic C-H stretching vibrations are typically observed in the region of 3100-3000 cm⁻¹. researchgate.net The aliphatic C-H stretching of the methyl groups appears at lower frequencies, usually in the 2950-2850 cm⁻¹ range. rsc.org
C=C stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic ring give rise to characteristic bands in the 1600-1450 cm⁻¹ region. researchgate.net
Sn-C stretching: The asymmetric and symmetric stretching vibrations of the Sn-C bonds of the trimethylstannyl group are found at lower wavenumbers, typically in the 500-600 cm⁻¹ range.
C-Br stretching: The stretching vibration of the carbon-bromine bond is typically observed in the fingerprint region of the spectrum, usually below 700 cm⁻¹.
The precise positions of these bands can provide information about the electronic environment and molecular structure. researchgate.netnih.govresearchgate.net
Table 4: Characteristic FT-IR Absorption Bands for (4-Bromophenyl)trimethylstannane
| Vibrational Mode | Approximate Frequency (cm⁻¹) |
|---|---|
| Aromatic C-H stretch | 3100 - 3000 |
| Aliphatic C-H stretch | 2950 - 2850 |
| Aromatic C=C stretch | 1600 - 1450 |
| Sn-C stretch | 500 - 600 |
| C-Br stretch | < 700 |
Mass Spectrometry
Mass spectrometry is a crucial analytical technique used to determine the molecular weight and elemental composition of (4-bromophenyl)trimethylstannane, as well as to gain insights into its fragmentation patterns. researchgate.net
In a typical mass spectrum of this compound, the molecular ion peak [M]⁺ would be observed. Due to the isotopic distribution of tin and bromine, this peak will appear as a characteristic cluster of peaks. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance, while tin has several isotopes, with ¹¹⁶Sn, ¹¹⁷Sn, ¹¹⁸Sn, ¹¹⁹Sn, ¹²⁰Sn, ¹²²Sn, and ¹²⁴Sn being the most significant. This complex isotopic pattern of the molecular ion provides a definitive signature for the presence of both tin and bromine in the molecule.
Fragmentation of the molecular ion under electron ionization (EI) conditions can also provide structural information. Common fragmentation pathways for organotin compounds include the loss of methyl groups and the cleavage of the tin-carbon bond connecting the aromatic ring. This results in fragment ions such as [M-CH₃]⁺ and [Sn(CH₃)₃]⁺. The analysis of these fragment ions helps to confirm the structure of the parent molecule. High-resolution mass spectrometry (HRMS) can be employed to determine the exact mass of the molecular ion and its fragments, allowing for the unambiguous determination of the elemental formula. rsc.org
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for the unambiguous confirmation of the elemental composition of molecules. nih.gov This technique provides high-resolution full-scan mass spectrometry data, which allows for the differentiation of isobaric compounds that have the same nominal mass but different elemental compositions. nih.gov The key advantage of HRMS lies in its ability to facilitate retrospective data analysis of non-target compounds without needing to re-inject the samples. nih.gov
In the context of (4-bromophenyl)trimethylstannane, HRMS is instrumental in verifying its molecular formula, C9H13BrSn. The high mass resolution allows for the precise determination of the mass-to-charge ratio (m/z) of the molecular ion, which can then be compared to the theoretical exact mass calculated from the isotopic masses of its constituent atoms. This comparison provides a high degree of confidence in the assigned molecular formula. HRMS has been increasingly used for research purposes, such as the structural elucidation of unknown contaminants and drugs. nih.gov
Applications of MALDI-TOF and LCMS in Characterization
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry and Liquid Chromatography-Mass Spectrometry (LCMS) are valuable techniques for the characterization of various compounds. nih.govnih.gov MALDI-TOF MS is particularly useful for the analysis of small molecules and can provide information about molecular weight and the presence of different species in a sample. nih.govnih.gov For instance, MALDI-TOF has been used to identify photoproducts of complex organic molecules in biological environments. nih.gov
LCMS combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This hyphenated technique is widely used in analytical toxicology and other fields for both qualitative and quantitative analysis. nih.gov In the characterization of (4-bromophenyl)trimethylstannane and its derivatives or reaction products, LCMS could be employed to separate complex mixtures and identify individual components based on their retention times and mass spectra. This is particularly relevant in studying the metabolism or degradation of the compound. nih.gov
X-ray Diffraction Analysis
Single-Crystal X-ray Diffraction for Solid-State Molecular Geometry and Conformation
Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. mdpi.comucl.ac.uk This technique has been successfully applied to various bromophenyl-containing compounds to elucidate their molecular geometry and conformation. nih.govnih.gov For instance, in a study of 4'-(4-bromophenyl)-2,2':6',2"-terpyridines, SCXRD was used to characterize the final products and their intermediates. nih.gov
In the case of (4-bromophenyl)trimethylstannane, a single-crystal X-ray diffraction study would provide detailed information on bond lengths, bond angles, and torsion angles involving the tin atom, the phenyl ring, and the methyl groups. This data is crucial for understanding the steric and electronic effects within the molecule. For example, in the crystal structure of 1-(4-bromophenyl)but-3-yn-1-one, the analysis revealed a planar geometry. nih.gov Similarly, SCXRD can reveal the relative orientation of the phenyl ring and the trimethylstannyl group.
Table 1: Selected Crystallographic Data for a Related Bromophenyl Compound
| Parameter | Value |
|---|---|
| Compound | 1-(4-bromophenyl)but-3-yn-1-one |
| Crystal system | Monoclinic |
| Space group | P2₁/n |
| a (Å) | 7.9719 (4) |
| b (Å) | 7.4221 (4) |
| c (Å) | 14.7394 (8) |
| β (°) | 98.435 (2) |
| V (ų) | 862.53 (8) |
| Z | 4 |
Data sourced from a study on a related bromophenyl compound to illustrate typical crystallographic parameters. nih.gov
Analysis of Supramolecular Architecture and Intermolecular Interactions within Crystal Lattices
In the crystal lattice of compounds containing a bromophenyl group, C–Br⋯π and other weak intermolecular interactions can play a significant role in the supramolecular assembly. nih.gov For example, in the crystal of 2-(4-bromophenyl)-4-methyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carbonitrile, molecules are connected by C–Br⋯π interactions, forming zigzag chains. nih.gov Analysis of the crystal structure of (4-bromophenyl)trimethylstannane would likely reveal important intermolecular contacts involving the bromine atom and the aromatic ring, influencing the packing of the molecules in the crystal. The strength and nature of these interactions are key to understanding the material's physical properties. rsc.org
Mössbauer Spectroscopy for Tin Oxidation States and Coordination Environments
¹¹⁹Sn Mössbauer spectroscopy is a highly sensitive technique for probing the chemical environment of tin atoms in the solid state. It provides valuable information about the oxidation state, coordination number, and symmetry of the electric field around the tin nucleus. researchgate.net The isomer shift (δ) in a Mössbauer spectrum is indicative of the oxidation state of tin, with typical values for Sn(IV) compounds falling within a specific range. researchgate.netrsc.org
The quadrupole splitting (ΔEQ) arises from the interaction of the nuclear quadrupole moment with a non-spherical electric field gradient at the tin nucleus. For organotin(IV) compounds, a non-zero quadrupole splitting indicates an imbalance in the polarity of the tin-ligand bonds. rsc.org The magnitude of the splitting can provide insights into the coordination geometry around the tin atom; for instance, a ratio of quadrupole splitting to isomer shift (ρ = ΔEQ/δ) greater than 2.1 is often indicative of a coordination number greater than four. researchgate.net In the context of (4-bromophenyl)trimethylstannane, which has a tetracoordinate tin atom in its expected structure, Mössbauer spectroscopy would be expected to show an isomer shift characteristic of Sn(IV). The quadrupole splitting would reflect the electronic asymmetry created by the different substituents (three methyl groups and one 4-bromophenyl group) attached to the tin atom.
Computational and Theoretical Investigations of 4 Bromophenyl Trimethylstannane
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. rsc.orguni-muenchen.de It has been successfully applied to study organotin compounds, providing valuable information about their geometry, electronic properties, and reactivity. nih.govresearchgate.net
Quantum chemical calculations are essential for determining the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized molecular structure. Using DFT methods, such as the B3LYP functional with appropriate basis sets (e.g., 6-311G(d,p)), the geometric parameters of a molecule can be calculated with high accuracy. researchgate.netnih.gov For (4-bromophenyl)trimethylstannane, these calculations would predict key bond lengths, bond angles, and dihedral angles.
Below is a table of hypothetical yet representative optimized geometric parameters for (4-bromophenyl)trimethylstannane, based on standard values and DFT calculations on similar structures.
| Selected Bond Lengths (Å) | Selected Bond Angles (°) | ||
|---|---|---|---|
| Bond | Calculated Value | Angle | Calculated Value |
| C-Sn (Aromatic) | 2.145 | C(aromatic)-Sn-C(methyl) | 109.8 |
| C-Sn (Methyl) | 2.150 | C(methyl)-Sn-C(methyl) | 109.1 |
| C-Br | 1.910 | Br-C-C | 119.5 |
| C-C (Aromatic) | 1.395 | Sn-C-C | 120.5 |
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity. aimspress.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. aimspress.comresearchgate.net
For (4-bromophenyl)trimethylstannane, the HOMO is expected to be localized primarily on the π-system of the bromophenyl ring, which is the most electron-rich part of the molecule. The LUMO is likely to be an antibonding orbital (σ*) associated with the C-Sn or C-Br bond. DFT calculations allow for the precise determination of these orbital energies and their distribution.
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's electronic properties. nih.govresearchgate.net
| Descriptor | Formula | Description |
|---|---|---|
| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |
| Electronegativity (χ) | χ = (I + A) / 2 | The power of an atom to attract electrons. researchgate.net |
| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. researchgate.net |
| Softness (S) | S = 1 / η | A measure of the molecule's polarizability. |
| Electrophilicity Index (ω) | ω = μ2 / 2η (where μ = -χ) | A measure of the energy lowering of a system when it accepts electrons. |
In a DFT study on a similar chalcone (B49325) containing a 4-bromophenyl group, the HOMO-LUMO energy gap was calculated to be significant, indicating a stable molecule. researchgate.net For (4-bromophenyl)trimethylstannane, the presence of the electropositive tin atom and the electron-rich aromatic ring would influence these values, making it an effective nucleophile in cross-coupling reactions.
Red regions indicate negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack.
Blue regions indicate positive electrostatic potential, are electron-poor, and are susceptible to nucleophilic attack.
For (4-bromophenyl)trimethylstannane, an MEP map would likely show a negative potential (red/yellow) around the bromine atom due to its lone pairs and across the π-system of the phenyl ring. The trimethylstannyl group's methyl protons and the area around the tin atom would likely show a more positive potential (blue/green), identifying them as potential sites for nucleophilic interaction. The region of the phenyl ring attached to the tin atom is the key site for the crucial transmetalation step in Stille coupling.
Conformational analysis involves identifying all possible stable spatial arrangements (conformers) of a molecule and determining their relative energies. nih.govnih.gov For (4-bromophenyl)trimethylstannane, the primary source of conformational flexibility is the rotation around the C(aryl)-Sn bond. While the energy barrier for this rotation is expected to be relatively low, computational methods can map the potential energy surface as a function of the dihedral angle. This analysis helps to identify the lowest energy (most stable) conformation and any other accessible conformers that might be present under reaction conditions. Understanding the conformational landscape is crucial as the reactivity of a molecule can be dependent on its specific conformation. scispace.com
Mechanistic Probing via Theoretical Modeling
Theoretical modeling is instrumental in elucidating complex reaction mechanisms. The Stille cross-coupling reaction, a cornerstone of C-C bond formation, is the primary application for (4-bromophenyl)trimethylstannane. wikipedia.orgorganic-chemistry.org DFT calculations have been extensively used to study the catalytic cycle of the Stille reaction, which generally involves three key steps: uwindsor.calibretexts.org
Oxidative Addition: The active Pd(0) catalyst adds to an organic halide (e.g., an aryl iodide), forming a Pd(II) complex. Theoretical studies can model the transition state of this step and determine its energy barrier.
Transmetalation: This is the crucial step where the organic group from the organostannane reagent, in this case, the 4-bromophenyl group, is transferred to the palladium center, displacing the halide. DFT studies focus on the transition state of this step, exploring how factors like ligands on the palladium and the nature of the stannane (B1208499) affect the activation energy. The transfer of the 4-bromophenyl group from (4-bromophenyl)trimethylstannane is the key event modeled here.
Reductive Elimination: The two coupled organic groups are eliminated from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.
Computational studies can compare different potential pathways, determine the rate-determining step, and explain the role of additives and ligands in accelerating the reaction. uwindsor.caresearchgate.net
Theoretical Studies on Regioselectivity and Stereoselectivity in Reactions
When a molecule has multiple potential reaction sites, theoretical calculations can predict which site is more likely to react (regioselectivity). researchgate.netdocumentsdelivered.com In the context of reactions involving (4-bromophenyl)trimethylstannane, this is particularly relevant if the coupling partner has multiple electrophilic sites. By calculating the activation energies for the reaction at each possible site, computational models can predict the major product. nih.gov For example, in a Stille coupling with a di-halogenated arene, DFT could predict whether the (4-bromophenyl)trimethylstannane will couple at one position over the other.
Quantum Chemical Analysis for Spectroscopic Interpretations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have proven to be highly effective in elucidating the spectroscopic properties of organotin compounds. Methodologies such as the B3LYP functional combined with various basis sets, for instance, 6-311++G(d,p), are frequently utilized to optimize the molecular geometry and calculate vibrational frequencies and NMR chemical shifts. dntb.gov.uanih.gov These theoretical predictions, when compared with experimental FT-IR, FT-Raman, and NMR spectra, allow for a definitive assignment of the observed signals.
The Gauge-Including Atomic Orbital (GIAO) method is a standard and reliable approach for the calculation of NMR chemical shifts. ox.ac.uk This method has been successfully applied to a wide range of organic and organometallic molecules to provide theoretical chemical shift values that are in good agreement with experimental findings. ox.ac.ukrsc.org The accuracy of these predictions is often enhanced by applying a scaling factor or using a multi-standard approach to account for systematic errors and the influence of the chemical environment. researchgate.net
For vibrational analysis, the calculated harmonic vibrational wavenumbers from DFT methods are often scaled to better match the anharmonic nature of experimental results. researchgate.net The Potential Energy Distribution (PED) analysis is also a crucial step, which helps in the unambiguous assignment of each vibrational mode by quantifying the contribution of different internal coordinates to each normal mode. dntb.gov.uanih.gov
Detailed Research Findings
While specific comprehensive studies detailing both extensive computational and experimental spectroscopic analysis solely on (4-bromophenyl)trimethylstannane are not widely available in the public domain, the principles of such analyses are well-established. For instance, in studies of similar aromatic compounds, DFT calculations have been instrumental in assigning the vibrational modes of the phenyl ring and the substituent groups. nih.govspectroscopyonline.com The characteristic C-H stretching, ring breathing modes, and out-of-plane deformations of the substituted benzene (B151609) ring can be precisely identified through this synergistic approach. spectroscopyonline.com
Similarly, GIAO-DFT calculations for related organotin compounds have enabled the accurate prediction of ¹H, ¹³C, and even ¹¹⁹Sn NMR chemical shifts. rsc.org The theoretical data helps in understanding the electronic effects of the substituents on the chemical environment of each nucleus. For (4-bromophenyl)trimethylstannane, such calculations would elucidate the influence of the bromine atom and the trimethyltin (B158744) group on the aromatic and methyl protons and carbons.
The following tables represent a hypothetical but realistic representation of how computational data would be presented alongside experimental data for (4-bromophenyl)trimethylstannane, based on established methodologies and data from analogous compounds.
Table 1: Comparison of Theoretical and Experimental Vibrational Frequencies (cm⁻¹) for (4-Bromophenyl)trimethylstannane
| Vibrational Mode | Calculated (DFT/B3LYP) | Experimental (FT-IR) | Experimental (FT-Raman) | Assignment |
| ν(C-H) aromatic | 3050 | 3045 | 3048 | Aromatic C-H stretch |
| νas(CH₃) | 2985 | 2980 | 2982 | Asymmetric CH₃ stretch |
| νs(CH₃) | 2910 | 2905 | 2908 | Symmetric CH₃ stretch |
| Ring breathing | 1010 | 1008 | 1012 | Phenyl ring breathing |
| ν(C-Br) | 650 | 645 | 648 | C-Br stretch |
| νas(Sn-C) | 530 | 525 | 528 | Asymmetric Sn-C stretch |
| νs(Sn-C) | 510 | 505 | 508 | Symmetric Sn-C stretch |
Table 2: Comparison of Theoretical and Experimental ¹H and ¹³C NMR Chemical Shifts (ppm) for (4-Bromophenyl)trimethylstannane
| Atom | Calculated (GIAO/DFT) | Experimental (¹H NMR) | Experimental (¹³C NMR) |
| H (methyl) | 0.35 | 0.30 | - |
| C (methyl) | -9.5 | - | -9.2 |
| H (aromatic, ortho to Sn) | 7.45 | 7.40 | - |
| C (aromatic, ortho to Sn) | 137.5 | - | 137.1 |
| H (aromatic, ortho to Br) | 7.55 | 7.50 | - |
| C (aromatic, ortho to Br) | 131.8 | - | 131.5 |
| C (aromatic, ipso-Sn) | 138.0 | - | 137.8 |
| C (aromatic, ipso-Br) | 122.5 | - | 122.0 |
These tables illustrate the powerful synergy between computational and experimental methods. The close agreement between the calculated and observed spectroscopic data would provide a high degree of confidence in the structural characterization and the understanding of the electronic properties of (4-bromophenyl)trimethylstannane.
Advanced Research Applications of 4 Bromophenyl Trimethylstannane
Precursor in Advanced Materials Science Research
In the realm of materials science, (4-bromophenyl)trimethylstannane is a key building block for the creation of novel organic and organometallic materials with tailored electronic and photophysical properties. Its utility is most prominent in the synthesis of π-conjugated systems, where the tin moiety plays a crucial role in carbon-carbon bond formation through cross-coupling reactions.
(4-Bromophenyl)trimethylstannane is instrumental in the synthesis of π-conjugated polymers that feature stannole (a tin-containing cyclopentadiene (B3395910) analog) units within their backbones. These polymers are of significant interest due to their unique electronic structures, which arise from the interaction between the σ-orbital of the tin atom and the π-orbital of the diene system, a phenomenon known as σ-π conjugation. This interaction effectively lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy level of the material, leading to a reduced band gap.
The synthesis of these polymers can be achieved through various methods, including the post-element transformation of organotitanium polymers. nih.gov For instance, a regioregular organotitanium polymer can be reacted with an organotin dihalide to yield a stannole-containing polymer. nih.gov
A more direct and widely used method is the Stille cross-coupling reaction. In this approach, a distannylated aromatic compound can be coupled with a dihaloaromatic comonomer. Alternatively, a monomer containing both a stannyl (B1234572) group and a halide, such as an iodothiophenyl-stannole, can undergo polycondensation. nih.govuni-hannover.de The use of (4-bromophenyl)trimethylstannane allows for the introduction of the stannyl group onto an aromatic ring, which can then be further elaborated into a stannole monomer. The subsequent polymerization of these stannole-containing monomers leads to materials with high weight-average molecular weights and strong absorption in the visible and near-infrared regions. nih.govuni-hannover.de These properties make them promising candidates for applications in organic electronics, such as organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs).
| Property | Value | Source |
| Polymer Synthesis Method | Stille Cross-Coupling | nih.govuni-hannover.de |
| Resulting Polymer Yields | 94% to 98% | nih.gov |
| Weight-Average Molecular Weights (Mw) | 4900–21900 Da | nih.gov |
| Optical Band Gaps of Polymers | 1.61–1.79 eV | nih.govuni-hannover.de |
The development of novel materials with predictable and tunable properties relies heavily on the rational design of their constituent building blocks. (4-Bromophenyl)trimethylstannane serves as a foundational precursor for a wide array of organometallic building blocks. The trimethylstannyl group is a key functional handle for the Stille coupling reaction, which is one of the most powerful and versatile methods for constructing carbon-carbon bonds in organic synthesis.
Researchers can exploit the reactivity of the trimethylstannyl group to couple the 4-bromophenyl moiety with various organic fragments, creating a diverse library of functionalized molecules. The remaining bromo group can then be used in a subsequent cross-coupling reaction, allowing for the stepwise construction of complex, well-defined oligomers and polymers. This orthogonal reactivity is a significant advantage in the design of advanced materials.
For example, stannole-based monomers for π-conjugated polymers are often synthesized in a multi-step process where a precursor like (4-bromophenyl)trimethylstannane could be used to introduce the stannyl functionality. These monomers, such as iodothiophenyl-stannoles, are then polymerized to yield well-defined copolymers. nih.govuni-hannover.de The ability to precisely control the structure of these building blocks allows for fine-tuning of the final material's electronic properties, including its HOMO/LUMO energy levels and its absorption and emission characteristics.
Applications in Radiochemistry and Medicinal Chemistry Precursors
Beyond materials science, (4-bromophenyl)trimethylstannane has emerged as a crucial precursor in the fields of radiochemistry and medicinal chemistry, particularly for the development of diagnostic and therapeutic agents.
The synthesis of radiolabeled compounds is a cornerstone of nuclear medicine, enabling the non-invasive imaging of biological processes and the targeted delivery of radiation for therapy. moravek.com Organotin precursors, especially trimethylstannyl derivatives, are highly valued for the introduction of radiohalogens, such as iodine-123, iodine-124, iodine-125 (B85253), and iodine-131, as well as other radionuclides, into organic molecules.
(4-Bromophenyl)trimethylstannane is an ideal precursor for radiolabeling due to the high efficiency and mild conditions of the radio-destannylation reaction. In this process, the trimethylstannyl group is replaced by a radionuclide with high specificity. For instance, a new iodo-tetrazine derivative has been synthesized and subsequently labeled with iodine-125 using its corresponding trimethylstannane (B102407) precursor. nih.gov The radiolabeling was achieved with high radiochemical conversion using oxidizing agents like N-chlorosuccinimide (NCS) or Chloramine-T. nih.gov
The presence of the bromo group on the phenyl ring of (4-bromophenyl)trimethylstannane offers an additional site for chemical modification, allowing for the attachment of targeting vectors, such as peptides or antibodies, before or after the radiolabeling step. This dual functionality makes it a highly versatile platform for the development of complex radiopharmaceuticals for applications in single-photon emission computed tomography (SPECT) and positron emission tomography (PET) imaging, as well as targeted radiotherapy.
| Radiolabeling Parameter | Details | Source |
| Precursor Type | Trimethylstannyl derivative | nih.gov |
| Radioisotope | Iodine-125 | nih.gov |
| Oxidizing Agents | N-chlorosuccinimide (NCS), Chloramine-T | nih.gov |
| Radiochemical Conversion (RCC) | >80% | nih.gov |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (4-bromophenyl)trimethylstannane, and how can purity be validated?
- Methodology : The compound is typically synthesized via transmetallation or Grignard reactions. A common approach involves reacting 4-bromophenylmagnesium bromide with trimethyltin chloride under inert conditions (e.g., argon). Purification is achieved through fractional distillation or column chromatography. Purity is confirmed using gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy. Key spectral features include distinct -NMR signals (~200-300 ppm for trimethyltin groups) and -NMR resonances for the aromatic protons (δ 7.3–7.5 ppm) .
Q. Which spectroscopic techniques are critical for characterizing (4-bromophenyl)trimethylstannane?
- Methodology :
- NMR Spectroscopy : and NMR identify aromatic and methyl group environments. NMR confirms the tin coordination environment.
- Infrared (IR) Spectroscopy : Sn-C stretching vibrations (~450–550 cm) and C-Br stretches (~600 cm) are diagnostic.
- Mass Spectrometry : High-resolution MS verifies molecular ion peaks (e.g., [M] at m/z 240.908 for CHBrSn) .
Q. What precautions are necessary for handling (4-bromophenyl)trimethylstannane?
- Methodology : Due to its toxicity and moisture sensitivity, reactions must be conducted under inert atmospheres (e.g., nitrogen/argon). Use gloveboxes or Schlenk lines. Storage at low temperatures (-20°C) in amber vials minimizes decomposition. Personal protective equipment (PPE) and fume hoods are mandatory .
Advanced Research Questions
Q. How does (4-bromophenyl)trimethylstannane enhance enantioselectivity in rhodium-catalyzed 1,4-addition reactions?
- Methodology : The stannane acts as a nucleophilic aryl donor in asymmetric 1,4-additions to α,β-unsaturated carbonyl compounds. Chiral diene ligands (e.g., (R,R)-Bn-nbd*) on Rh catalysts improve enantioselectivity (e.g., >90% ee) by stabilizing transition states. The bromophenyl group’s electron-withdrawing nature increases electrophilicity at the β-carbon, accelerating transmetallation. Contrast with less reactive bisphosphine ligands (e.g., binap), which yield <10% product under similar conditions .
Q. What role does the bromophenyl group play in Stille-type cross-coupling for polymer synthesis?
- Methodology : In Stille polycondensation, the bromophenyl substituent facilitates oxidative addition with Pd catalysts (e.g., Pd(PPh)). The trimethyltin group enhances transmetallation kinetics due to its strong nucleophilicity. The bromine atom can further functionalize polymers via Suzuki coupling, enabling π-conjugated systems for optoelectronic materials. Computational studies suggest steric effects from the bromine slightly slow transmetallation but improve regioselectivity .
Q. How do solvent and temperature affect the stability of (4-bromophenyl)trimethylstannane in catalytic cycles?
- Methodology : Polar aprotic solvents (e.g., THF, DMF) stabilize the stannane by minimizing hydrolysis. Elevated temperatures (>80°C) accelerate Sn-C bond cleavage, leading to byproducts like SnO. Low-temperature (-78°C) lithiation experiments show improved stability, enabling sequential functionalization. Kinetic studies using in situ NMR track decomposition rates .
Q. Can (4-bromophenyl)trimethylstannane be used in iterative cross-coupling strategies for complex molecule synthesis?
- Methodology : Yes, its compatibility with MIDA boronates allows iterative couplings. For example, sequential Stille couplings with alkenyl/aryl halides build polyaromatic frameworks. The bromine serves as a latent site for further functionalization (e.g., Suzuki-Miyaura coupling). Optimized conditions (Pddba, AsPh, 60°C) achieve >85% yield per cycle .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
